1,4-Dichloro-2,2,3,3-tetramethylbutane
Overview
Description
1,4-Dichloro-2,2,3,3-tetramethylbutane is an organic compound with the molecular formula C8H16Cl2. It is a chlorinated derivative of tetramethylbutane, characterized by the presence of two chlorine atoms attached to the first and fourth carbon atoms of the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,2,3,3-tetramethylbutane typically involves the chlorination of 2,2,3,3-tetramethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar chlorination process. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,2,3,3-tetramethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 2,2,3,3-tetramethylbutane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3-tetramethylbutane.
Oxidation: Corresponding alcohols or ketones.
Scientific Research Applications
1,4-Dichloro-2,2,3,3-tetramethylbutane is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Potential use in the development of pharmaceuticals and as a model compound in toxicological studies.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,2,3,3-tetramethylbutane involves its interaction with various molecular targets, primarily through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The pathways involved may include the activation of metabolic enzymes that facilitate the biotransformation of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A non-chlorinated analog with similar structural features but lacking the reactivity associated with chlorine atoms.
1,4-Dibromo-2,2,3,3-tetramethylbutane: A brominated derivative with similar chemical properties but different reactivity due to the presence of bromine atoms.
Uniqueness
1,4-Dichloro-2,2,3,3-tetramethylbutane is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for synthetic and industrial purposes.
Properties
IUPAC Name |
1,4-dichloro-2,2,3,3-tetramethylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,5-9)8(3,4)6-10/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGJCRYCBKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(C)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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